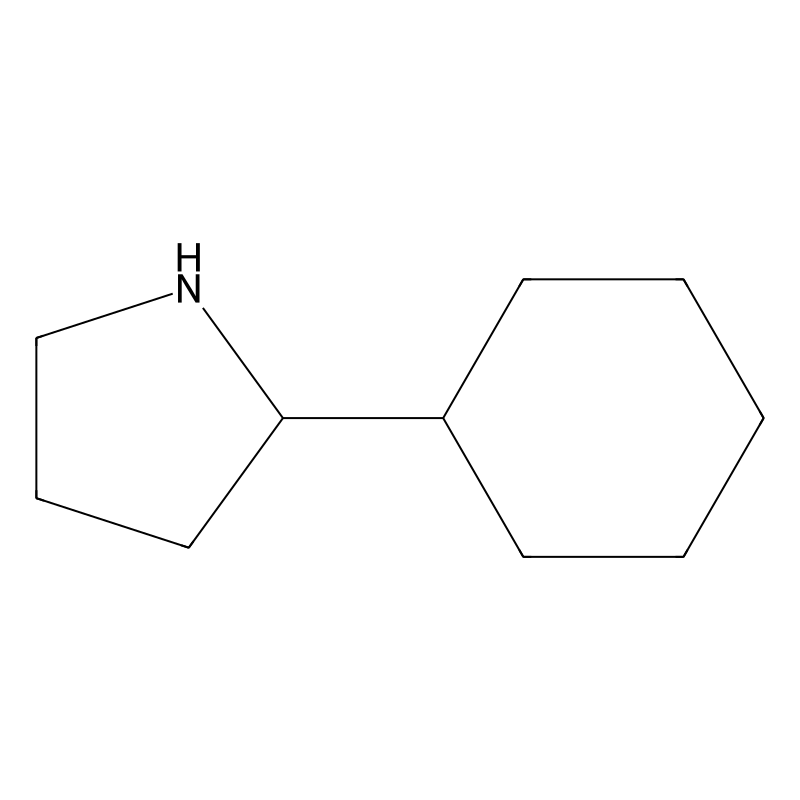2-Cyclohexylpyrrolidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Chemistry: As a cyclic amine, 2-Cyclohexylpyrrolidine could be used as a building block in organic synthesis for the creation of more complex molecules. Its reactivity would likely be similar to other cycloalkylpyrrolidines, which have been employed in the synthesis of various pharmaceuticals and functional materials [].
- Medicinal Chemistry: The presence of a nitrogen atom and a cyclohexyl group suggests potential for 2-Cyclohexylpyrrolidine to have interesting biological properties. However, no documented research on its medicinal uses is currently available in public sources. Further studies would be required to determine its potential bioactivity.
2-Cyclohexylpyrrolidine is an organic compound with the molecular formula and a molecular weight of 153.26 g/mol. It features a pyrrolidine ring, which is a five-membered saturated nitrogen-containing heterocycle, substituted at the second position with a cyclohexyl group. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is classified under the category of amines and is known for its chiral nature, which allows it to participate in stereoselective reactions .
- Acylation: The amine group in 2-cyclohexylpyrrolidine can react with acylating agents such as acid chlorides to form amides. This reaction is significant in synthesizing more complex molecules.
- Alkylation: The nitrogen atom can also be alkylated using alkyl halides, leading to the formation of N-alkyl derivatives, which may exhibit different biological activities compared to the parent compound.
- N-oxidation: The nitrogen atom can be oxidized to form N-oxides, which can alter the compound's reactivity and biological properties.
Several methods have been developed for synthesizing 2-cyclohexylpyrrolidine:
- Direct Cyclization: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from cyclohexanone and an amine source, cyclization can yield the desired pyrrolidine structure.
- Reduction Reactions: Another approach includes the reduction of corresponding pyrrole derivatives or other nitrogen-containing compounds, followed by cyclization to form 2-cyclohexylpyrrolidine.
- Chiral Auxiliary Method: Utilizing chiral auxiliaries in synthesis can enhance the stereochemical control in producing enantiomerically pure forms of 2-cyclohexylpyrrolidine.
The applications of 2-cyclohexylpyrrolidine span various fields:
- Pharmaceuticals: Its potential as a chiral building block makes it valuable in drug synthesis, particularly for creating compounds with specific biological activities.
- Material Science: The compound may also find applications in developing new materials due to its unique chemical properties, including its ability to act as a ligand in coordination chemistry.
- Chemical Research: As a versatile intermediate, it serves as a useful reagent in organic synthesis and medicinal chemistry .
Several compounds share structural similarities with 2-cyclohexylpyrrolidine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Cyclohexyl-2-pyrrolidone | Pyrrolidone derivative | High boiling point; used as a solvent |
| 4-Cyclohexylpyrrolidine | Pyrrolidine derivative | Different substitution pattern; potential for different reactivity |
| N-Methyl-2-cyclohexylpyrrolidine | Methylated derivative | Altered steric properties affecting biological activity |
These compounds demonstrate variations in substitution patterns and functional groups that influence their chemical behavior and potential applications.
XLogP3
GHS Hazard Statements
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








